molecular formula C14H15N3O2S B2884555 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797597-42-2

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2884555
CAS RN: 1797597-42-2
M. Wt: 289.35
InChI Key: WLMNXALIWMVCNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound could serve as a precursor in synthesizing various piperidine derivatives. These derivatives can be used to create drugs with potential activity against diseases such as cancer, Alzheimer’s, and hypertension .

Pharmacological Applications

The piperidine moiety is a common feature in drugs approved by the FDA. This compound could be investigated for its pharmacological applications, potentially acting as an anticancer, antimicrobial, or anti-inflammatory agent. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic strategies .

Biological Activity Studies

The thiophene and pyridazine components of the compound suggest it may exhibit significant biological activity. Research could focus on its interaction with various enzymes or receptors, contributing to the understanding of its pharmacodynamics and pharmacokinetics .

Chemical Biology and Probe Development

As a chemical probe, this compound could help elucidate biological pathways or disease mechanisms. Its application in chemical biology could provide insights into cellular processes and help identify new drug targets .

Material Science

The unique electronic properties of thiophene make it valuable in material science. This compound could be used in the development of organic semiconductors, conducting polymers, or photovoltaic materials .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography or spectrometry to detect or quantify biological substances. Its distinct chemical signature would make it a valuable tool for analytical methods .

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(4-pyridazin-3-yloxypiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(12-3-2-10-20-12)17-8-5-11(6-9-17)19-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMNXALIWMVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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